molecular formula C6H5FN2O2 B578217 3-Amino-5-fluoropyridine-2-carboxylic acid CAS No. 1225225-14-8

3-Amino-5-fluoropyridine-2-carboxylic acid

Cat. No.: B578217
CAS No.: 1225225-14-8
M. Wt: 156.116
InChI Key: FKAPYWMIMWHEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-fluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H5FN2O2.

Biochemical Analysis

Biochemical Properties

3-Amino-5-fluoropyridine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom enhances its binding affinity and specificity towards certain biological targets. For instance, it has been shown to interact with isocitrate dehydrogenase-1 (IDH1), an enzyme involved in cellular metabolism. The interaction between this compound and IDH1 leads to the inhibition of the enzyme’s activity, which can have downstream effects on cellular metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of IDH1 by this compound can lead to alterations in the levels of metabolites such as alpha-ketoglutarate and 2-hydroxyglutarate, which are critical for cellular function and signaling . Additionally, this compound has been observed to affect gene expression patterns, potentially leading to changes in cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom in its structure enhances its binding affinity to target enzymes and proteins. For instance, the binding of this compound to IDH1 results in the inhibition of the enzyme’s catalytic activity, thereby affecting the metabolic flux within the cell . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents the normal substrate from accessing the active site of the enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic profiles have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like IDH1. The inhibition of IDH1 by this compound affects the tricarboxylic acid (TCA) cycle, leading to changes in the levels of key metabolites such as alpha-ketoglutarate and 2-hydroxyglutarate . These alterations can have downstream effects on cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with target enzymes and proteins . The presence of specific targeting signals or post-translational modifications may direct the compound to particular subcellular compartments, enhancing its efficacy in modulating cellular processes.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-fluoropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-fluoropyridine-2-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-5-fluoropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPYWMIMWHEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744331
Record name 3-Amino-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225225-14-8
Record name 3-Amino-5-fluoropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.